molecular formula C10H11N3O2 B13275921 Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B13275921
M. Wt: 205.21 g/mol
InChI Key: RZXYGMBRWHNECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl ester at position 5 and a but-2-yn-1-ylamino substituent at position 2. Pyrimidine carboxylates are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and intermediates in drug synthesis. The but-2-yn-1-yl group introduces an alkyne moiety, which may influence reactivity, lipophilicity, and interactions with biological targets .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-(but-2-ynylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-4-5-12-9-8(10(14)15-2)6-11-7-13-9/h6-7H,5H2,1-2H3,(H,11,12,13)

InChI Key

RZXYGMBRWHNECA-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=NC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis predominantly involves two key stages:

  • Preparation of the pyrimidine core with suitable leaving groups at the 4-position, typically chlorides or similar electrophiles.
  • Nucleophilic substitution of these leaving groups with the alkyne-amine derivative, specifically but-2-yn-1-amine, under basic or catalytic conditions to form the desired aminoalkyne pyrimidine.

This approach leverages the well-established reactivity of 4-chloropyrimidine-5-carboxylate derivatives, which serve as versatile intermediates for substitution reactions.

Preparation of 4-Chloropyrimidine-5-carboxylate Intermediate

Methodology:

  • Starting Material: 4,6-Dichloropyrimidine-5-carboxylate (or related derivatives) can be synthesized via chlorination of pyrimidine-5-carboxylate precursors or obtained commercially.
  • Selective Chlorination: The chlorination process employs reagents such as phosphorus oxychloride or thionyl chloride, often under controlled temperature to favor substitution at the 4-position.

Research Data:

  • A typical synthesis involves chlorination of pyrimidine-5-carboxylate with phosphorus oxychloride, followed by purification to isolate 4-chloropyrimidine-5-carboxylate with high purity (see).
Step Reagents & Conditions Yield Reference
Chlorination POCl₃, reflux ~80%

Nucleophilic Substitution with But-2-yn-1-amine

Reaction Conditions:

  • The key reaction involves nucleophilic attack of but-2-yn-1-amine on the 4-chloropyrimidine-5-carboxylate.
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their polar aprotic properties.
  • Base: Potassium carbonate or sodium hydride often used to deprotonate the amine, increasing nucleophilicity.
  • Temperature: Typically conducted at elevated temperatures, around 80-120°C, to facilitate substitution.

Reaction Scheme:

4-Chloropyrimidine-5-carboxylate + But-2-yn-1-amine → Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Research Data:

  • The process has been optimized to achieve yields exceeding 85%, with reaction times around 12-24 hours.
  • Purification is generally performed via column chromatography or recrystallization.
Parameter Typical Range Reference
Solvent DMF or DMSO
Base K₂CO₃
Temperature 80-120°C
Yield 85-90%

Alternative Synthetic Routes

a. Direct Coupling via Sonogashira-type Reactions:

  • Although less common, the coupling of a pyrimidine halide with terminal alkynes under palladium catalysis can be employed, especially for introducing the but-2-yn-1-yl group.

b. Use of Protected Intermediates:

  • Protection of amino groups or ester functionalities may be necessary to prevent side reactions during multi-step synthesis, especially when scaling up.

Summary of the Synthetic Route

Step Description Reagents & Conditions Yield Reference
1 Synthesis of 4-chloropyrimidine-5-carboxylate POCl₃, pyrimidine derivative ~80%
2 Nucleophilic substitution with but-2-yn-1-amine Pyrimidine chloride, amine, K₂CO₃, DMF, 80-120°C 85-90%
3 Purification Column chromatography or recrystallization -

Research and Industrial Considerations

  • Safety: Handling of chlorinating agents and alkynes requires appropriate precautions due to toxicity and flammability.
  • Scalability: The process is amenable to scale-up, with continuous flow reactors improving safety and efficiency.
  • Yield Optimization: Use of excess amine and optimized temperature profiles can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Ammonia (NH3) in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways, such as the NF-kB inflammatory pathway, to exert its effects .

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Position 4 Substituent Key Properties/Applications Reference
This compound But-2-yn-1-ylamino Alkyne group enhances reactivity; potential kinase inhibitor
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 4-Methoxybenzylamino Improved solubility due to polar methoxy group; HDAC inhibition
Isopropyl 2-((4-fluoro-2-methoxy-5-nitrophenyl)amino)-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate Bulky aryl-amino and indole groups EGFR inhibition (Mobocertinib precursor)
Methyl 2-chloro-4-(((1R,4R)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxylate Cyclohexylamino with hydroxyl Chirality and hydroxyl group may improve target selectivity

Key Observations :

  • Alkyne vs. Aryl Groups : The but-2-yn-1-yl group in the target compound offers a linear, electron-deficient structure, contrasting with the bulkier aryl groups in Mobocertinib intermediates. This may reduce steric hindrance in target binding .

Substituent Variations at Position 2

Compound Name Position 2 Substituent Impact on Activity Reference
This compound Hydrogen (unsubstituted) Minimal steric effects; focus on position 4/5 interactions N/A
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Methylthio Electron-withdrawing group enhances electrophilicity
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate Pyrrolidinyl Nitrogen-rich substituent aids in metal coordination

Key Observations :

  • Reactivity : Methylthio and bromo groups at position 2 increase electrophilicity, making these compounds more reactive in nucleophilic substitutions compared to the unsubstituted target compound .

Ester Group Variations at Position 5

Compound Name Position 5 Ester Metabolic Stability Reference
This compound Methyl Moderate lipophilicity; susceptible to esterase hydrolysis
Isopropyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate Isopropyl Higher lipophilicity; slower hydrolysis
Ethyl 4-amino-2-[(triazinyl)methylsulfanyl]pyrimidine-5-carboxylate Ethyl Intermediate stability; balance of solubility and permeability

Key Observations :

    Biological Activity

    Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a pyrimidine ring substituted with a but-2-yn-1-yl amino group and a carboxylate ester, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

    • Molecular Formula : C10H11N3O2
    • Molecular Weight : Approximately 205.21 g/mol

    The compound's structure includes an alkyne substituent, which contributes to its chemical reactivity and biological activity. The synthesis typically involves alkylation of 4-chloropyrimidine-5-carboxylate with but-2-yn-1-amine, with various reaction conditions optimizing yield and purity.

    This compound exhibits significant biological activity, particularly in:

    • Antiviral Properties : The compound has shown potential in inhibiting viral replication by targeting specific enzymes crucial for viral life cycles.
    • Anticancer Activity : Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation and apoptosis pathways. This inhibition can disrupt critical cellular functions associated with cancer progression.
    • Antimicrobial Effects : Research suggests that the compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

    The primary mechanism involves binding to enzyme active sites, disrupting critical cellular pathways such as the NF-kB inflammatory pathway.

    Research Findings

    Recent studies have explored the interactions of this compound with various biological targets. These investigations are crucial for understanding its pharmacodynamics and therapeutic applications.

    Case Studies

    • Anticancer Activity : In vitro assays demonstrated that methyl 4-[(but-2-yn-1-yl)amino]pyrimidine derivatives exhibit IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells, indicating potent activity against cancerous cells .
    • Enzyme Inhibition : Kinetic studies revealed that the compound effectively inhibits enzymes involved in metabolic pathways related to cancer cell growth. For instance, it has been shown to target de novo purine biosynthesis pathways.

    Comparative Analysis

    To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

    Compound NameMolecular FormulaUnique Features
    Ethyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylateC11H13N3O2Ethyl group instead of methyl
    Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylateC10H11N3O2Different alkyne substituent
    4-(Butanoyl)-pyrimidine derivativesVariesVariations in acyl groups attached to the ring

    This table highlights how methyl 4-[(but-2-yn-1-yl)amino]pyrimidine stands out due to its specific alkyne substituent, enhancing its biological properties compared to similar compounds.

    Q & A

    Basic: What synthetic strategies are optimal for preparing Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, considering steric hindrance from the alkyne substituent?

    Methodological Answer:
    The synthesis should prioritize regioselective coupling of the but-2-yn-1-ylamine to the pyrimidine ring. Key steps include:

    • Pre-activation of the pyrimidine core : Use a chlorinated intermediate (e.g., methyl 4-chloropyrimidine-5-carboxylate) to facilitate nucleophilic substitution .
    • Temperature control : Conduct reactions at 0–25°C to minimize side reactions from the reactive alkyne group .
    • Protecting groups : Temporarily protect the alkyne with a trimethylsilyl group if competing reactions arise .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization for high purity .

    Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

    Methodological Answer:

    • Data collection : Use a high-resolution diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) and ω/2θ scans to capture precise lattice parameters .
    • Refinement with SHELX : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically or via Fourier difference maps .
    • Validation : Cross-check residual electron density (<0.5 eÅ⁻³) and R-factor convergence (target R1 < 0.05). For chiral centers, validate using Flack parameters .

    Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

    Methodological Answer:

    • NMR :
      • ¹H NMR : Identify the but-2-yn-1-yl group via characteristic triplets for terminal protons (δ ~2.1–2.3 ppm) and a singlet for the methyl ester (δ ~3.8 ppm).
      • ¹³C NMR : Confirm the alkyne carbons (δ ~70–85 ppm) and ester carbonyl (δ ~165–170 ppm) .
    • IR : Detect ester C=O stretching (~1720 cm⁻¹) and N-H bending (~3400 cm⁻¹) .
    • Mass Spectrometry : Use ESI-MS to observe the molecular ion peak (e.g., [M+H]⁺ at m/z ~250–260) and fragmentation patterns consistent with pyrimidine cleavage .

    Advanced: How can researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-optimized structures)?

    Methodological Answer:

    • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for rotamers) .
    • DFT Refinement : Recalculate geometries using solvent-implicit models (e.g., PCM for DMSO) and compare nuclear Overhauser effects (NOEs) with simulated spectra .
    • Crystallographic Validation : If available, use X-ray data as a ground-truth reference to calibrate computational models .

    Basic: How does the but-2-yn-1-yl group influence the compound’s reactivity compared to saturated alkylamino analogs?

    Methodological Answer:

    • Electronic Effects : The sp-hybridized alkyne increases electron-withdrawing character, reducing nucleophilicity at the amino group. This slows alkylation but enhances stability toward oxidation .
    • Steric Effects : The linear alkyne minimizes steric hindrance compared to branched substituents, favoring planar conformations in the pyrimidine ring .
    • Reactivity : The alkyne can participate in click chemistry (e.g., CuAAC with azides) for functionalization, a feature absent in saturated analogs .

    Advanced: What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

    Methodological Answer:

    • Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .
    • Catalysis : Employ Pd/Cu catalysts for Sonogashira coupling if introducing the alkyne post-pyrimidine formation .
    • In-situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression and adjust parameters dynamically .

    Basic: How do structural analogs (e.g., ethyl vs. methyl esters) affect the compound’s physicochemical properties?

    Methodological Answer:

    • Solubility : Methyl esters typically reduce polarity compared to ethyl analogs, enhancing lipid solubility (logP increases by ~0.5 units) .
    • Crystallinity : Smaller ester groups (methyl) favor tighter crystal packing, increasing melting points by 10–20°C versus ethyl derivatives .
    • Bioavailability : Methyl esters may improve membrane permeability but require esterase-mediated hydrolysis for prodrug activation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.